Product packaging for Actinomycin D2(Cat. No.:CAS No. 72751-56-5)

Actinomycin D2

Cat. No.: B1664363
CAS No.: 72751-56-5
M. Wt: 1584.8 g/mol
InChI Key: SEGUUECEFSYLBO-YKTSFKFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context of Discovery and Early Research

Actinomycin (B1170597) D, a notable member of the actinomycin group of antibiotics, was first isolated in 1940 by Selman Waksman and his colleague, H. Boyd Woodruff. wikipedia.org This discovery was a significant milestone, as Actinomycin D became the first antibiotic to demonstrate anti-cancer properties. wikipedia.org The initial source of this compound was from fermentation products of the soil bacteria Streptomyces. wikipedia.org Following its discovery, it underwent extensive research, and on December 10, 1964, the U.S. Food and Drug Administration (FDA) approved it for medical use under the trade name Cosmegen, marketed by Merck Sharp and Dohme. wikipedia.org Early studies focused on its potent cytotoxic effects, which laid the groundwork for its application in cancer chemotherapy. cancerresearchuk.orgnih.gov

Overview of its Significance in Biochemical and Molecular Research

Actinomycin D has proven to be an invaluable tool in the fields of biochemistry and molecular biology. nih.govresearchgate.net Its primary mechanism of action involves the inhibition of transcription, which has made it a cornerstone for studying gene expression and regulation. wikipedia.orgresearchgate.net By binding to DNA, specifically at guanine-cytosine (GC) rich regions, it physically obstructs the progression of RNA polymerase, thereby halting the synthesis of RNA. wikipedia.orgresearchgate.netpixorize.com This specific inhibitory action allows researchers to investigate the half-life of messenger RNA (mRNA) and other RNA molecules, providing insights into the stability and turnover of these crucial cellular components.

Furthermore, Actinomycin D and its fluorescent derivative, 7-aminoactinomycin D (7-AAD), are widely used as stains in microscopy and flow cytometry. wikipedia.org The high affinity of these compounds for GC-rich DNA makes them excellent markers for DNA content and integrity. wikipedia.org Notably, 7-AAD's ability to bind to single-stranded DNA has made it a useful tool for identifying apoptotic cells and distinguishing them from live cells in a population. wikipedia.org The compound's ability to interfere with DNA replication, although less specific than its effect on transcription, has also been a subject of research. wikipedia.org Its multifaceted interactions with DNA and cellular machinery have solidified its position as a fundamental compound in academic research for several decades. nih.govresearchgate.net

Chemical and Physical Properties of Actinomycin D

PropertyValue
Molecular FormulaC₆₂H₈₆N₁₂O₁₆
Molar Mass1255.438 g·mol⁻¹
AppearanceBright red, crystalline powder
Melting Point241.5-243 °C (decomposes)
SolubilitySoluble in DMSO, acetone, and acetonitrile. Slightly soluble in water.

This table contains data sourced from multiple scientific references. wikipedia.orgsigmaaldrich.com

Research Findings on Actinomycin D

Research AreaKey Findings
Mechanism of Action Intercalates into DNA at the transcription initiation complex, preventing the elongation of the RNA chain by RNA polymerase. wikipedia.orgresearchgate.net
Apoptosis Induction Can induce programmed cell death (apoptosis) in various cell lines, often mediated by the p53 tumor suppressor pathway. sigmaaldrich.comnih.gov
Cell Cycle Arrest Causes cell cycle arrest, primarily at the G1 phase, by inhibiting the synthesis of proteins required for cell cycle progression. nih.gov
DNA Binding Specificity Shows a high affinity for guanine-cytosine (GC) rich sequences in double-stranded DNA. wikipedia.org
Use in Staining Its fluorescent derivative, 7-aminoactinomycin D (7-AAD), is used to stain DNA for flow cytometry and microscopy, allowing for the analysis of cell viability and apoptosis. wikipedia.org

This table summarizes findings from various research publications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C76H109N15O22 B1664363 Actinomycin D2 CAS No. 72751-56-5

Properties

CAS No.

72751-56-5

Molecular Formula

C76H109N15O22

Molecular Weight

1584.8 g/mol

IUPAC Name

[2-[[1-[2-[[8-amino-4,6-dimethyl-7-oxo-1,9-bis[[7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]carbamoyl]phenoxazin-3-yl]amino]-2-oxoethoxy]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl] 2-amino-3-methylbutanoate

InChI

InChI=1S/C76H109N15O22/c1-32(2)51(77)73(105)109-31-47(93)80-55(35(7)8)74(106)110-30-46(92)79-43-27-42(65(97)84-56-40(15)111-75(107)60(36(9)10)88(19)48(94)28-86(17)69(101)44-23-21-25-90(44)71(103)53(33(3)4)82-67(56)99)58-63(38(43)13)113-64-39(14)62(96)52(78)50(59(64)81-58)66(98)85-57-41(16)112-76(108)61(37(11)12)89(20)49(95)29-87(18)70(102)45-24-22-26-91(45)72(104)54(34(5)6)83-68(57)100/h27,32-37,40-41,44-45,51,53-57,60-61H,21-26,28-31,77-78H2,1-20H3,(H,79,92)(H,80,93)(H,82,99)(H,83,100)(H,84,97)(H,85,98)

InChI Key

SEGUUECEFSYLBO-YKTSFKFISA-N

SMILES

CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=CC(=C(C4=C3N=C5C(=C(C(=O)C(=C5O4)C)N)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)C)NC(=O)COC(=O)C(C(C)C)NC(=O)COC(=O)C(C(C)C)N

Canonical SMILES

CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=CC(=C(C4=C3N=C5C(=C(C(=O)C(=C5O4)C)N)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)C)NC(=O)COC(=O)C(C(C)C)NC(=O)COC(=O)C(C(C)C)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

actinomycin D-2
actinomycin D2
AMD-2

Origin of Product

United States

Molecular and Cellular Mechanisms of Action of Actinomycin D

DNA Binding and Intercalation Dynamics

The biological activity of Actinomycin (B1170597) D is contingent upon its ability to bind to DNA. nih.gov This interaction is not random; it is a highly specific and dynamic process that results in the formation of a stable complex, ultimately altering the structure of the DNA and impeding its function. The molecule consists of a planar phenoxazone ring and two cyclic pentapeptide side chains, which are crucial for its binding mechanism. researchgate.netoup.com

Actinomycin D exhibits a strong preference for specific DNA sequences, most notably intercalating at GpC (guanine-cytosine) steps. nih.govfrontiersin.org The specificity for the GpC sequence is attributed to strong hydrogen bonds formed between the two cyclic pentapeptides of the drug and the guanine (B1146940) bases in the minor groove. nih.gov Its affinity is particularly high for regions rich in guanine and cytosine (GC-rich regions). letstalkacademy.comnih.gov

Research has further refined this understanding, showing that sequences adjacent to the GpC site can influence binding affinity. For instance, studies have demonstrated that GpC sites flanked by A or T residues are favored. nih.gov In comparative binding studies with different DNA duplexes, the binding affinity of Actinomycin D was found to follow the order: AT2 > GC2 > GG2 > GC1, highlighting the influence of flanking nucleotides. nih.gov Furthermore, investigations into DNA with CGG triplet repeats, which are associated with certain neurological diseases, have identified that adjacent GpC sequences flanking a G:G mismatch are preferred binding sites for Actinomycin D. frontiersin.org This sequence-specific binding allows the drug to selectively affect the interaction between DNA and various DNA-binding proteins, such as inhibiting the binding of the Sp1 transcription factor without affecting NF-kappaB. indexcopernicus.com

Actinomycin D forms a remarkably stable complex with double-stranded DNA. nih.govresearchgate.netmdpi.com The process involves the intercalation of its planar phenoxazone ring between the base pairs, while the two cyclic pentapeptide chains settle into the DNA minor groove. nih.govresearchgate.net This interaction is characterized by extremely slow association and dissociation rates, meaning the drug binds and unbinds from DNA very slowly. oup.comnih.gov

The stability of this complex is such that it physically locks the drug within the DNA duplex. nih.gov This "locking" is particularly effective in destabilized or "pre-melted" DNA regions, such as those found in transcription bubbles—areas where the DNA strands are temporarily separated during RNA synthesis. nih.govnih.gov The binding to these transiently opened structures is a key aspect of its biological activity, as it effectively traps the transcription machinery. researchgate.net The formation of these stable complexes can be observed through various biophysical methods, including a shift in the absorption spectrum and an increase in the melting temperature (Tm) of the DNA, which indicates stabilization of the duplex. nih.govoup.com

The intercalation of Actinomycin D into the DNA helix induces significant and complex structural distortions. Upon binding, it causes a pronounced unwinding of the DNA at the binding site. nih.gov This unwinding is accompanied by a notable bending or kinking of the DNA helix axis, with the helix bending towards the major groove and away from the bound drug in the minor groove. nih.govrsc.org

In certain sequence contexts, the structural changes can be even more dramatic. For example, when binding to DNA containing CGG triplet repeats, Actinomycin D can induce a sharp bend, a left-handed twist, and even cause a nucleotide to flip out from the helical stack. nih.govfrontiersin.org When two drug molecules bind to adjacent sites, the steric strain between their bulky peptide rings forces the minor groove to widen and unwind to create the necessary space. nih.govnih.gov These perturbations collectively disrupt the normal B-form DNA structure, creating a conformation that is incompatible with the progression of enzymes like RNA polymerase.

Table 1: DNA Structural Perturbations Induced by Actinomycin D Binding
Structural PerturbationDescriptionSupporting Findings
Uncoiling/UnwindingThe DNA helix is locally unwound at the intercalation site, decreasing the helical twist.Observed in complexes with two drug molecules bound at a central (C4-G5) step, leading to a fully unwound state at that position. nih.gov
Bending/KinkingThe DNA axis is bent, often sharply, away from the drug molecule in the minor groove.A pronounced kink is formed, particularly when two molecules bind to adjacent sites. nih.gov Bending angle distributions can be measured by AFM imaging. rsc.org
TwistingInduces a left-handed twist in specific DNA sequences.Observed in the binding to (CGG)n triplet repeats. nih.gov
Nucleotide Flipping OutA nucleotide base is forced out of the helical stack.A notable feature when Actinomycin D binds to CGG triplet repeat sequences. nih.govfrontiersin.org
Minor Groove WideningThe minor groove of the DNA is expanded to accommodate the drug's cyclic peptides.Required to relieve steric conflict and accommodate the bulky peptide rings, especially with multiple binding events. nih.govnih.gov

Inhibition of Nucleic Acid Synthesis

The primary and most studied cellular consequence of Actinomycin D's interaction with DNA is the potent inhibition of nucleic acid synthesis, specifically DNA-dependent RNA synthesis (transcription). nih.govembopress.orgmdpi.com By forming a stable complex with the DNA template, Actinomycin D acts as a physical barrier, preventing the enzymes responsible for transcription from carrying out their function. letstalkacademy.com This inhibitory action is observed in both prokaryotic and eukaryotic cells. letstalkacademy.com

Actinomycin D effectively blocks transcription by obstructing the progression of RNA polymerase along the DNA template. cellsignal.comletstalkacademy.com It intercalates into the DNA at the transcription initiation complex, preventing the elongation of the newly synthesized RNA chain. researchgate.net This mechanism makes it a powerful tool in molecular biology for studying gene expression and mRNA stability. nih.gov While all three major eukaryotic RNA polymerases are affected, RNA polymerase I, which is responsible for transcribing ribosomal RNA, is the most sensitive to the drug. pnas.org

The main target of Actinomycin D's inhibitory action is the elongation phase of transcription. cellsignal.comletstalkacademy.comnih.govresearchgate.net By binding to the DNA template, it acts as a roadblock that the moving RNA polymerase cannot bypass, leading to a halt in the extension of the growing RNA molecule. nih.govyoutube.com This results in the production of short, non-functional transcripts. researchgate.net

While the primary effect is on elongation, Actinomycin D can also interfere with initiation . researchgate.net By binding to promoter regions, it can prevent the assembly of the transcription initiation complex or block the initial separation of DNA strands required for RNA synthesis to begin. researchgate.net The drug's ability to bind to the premelted DNA conformation within a transcriptional complex effectively immobilizes the entire complex, preventing both initiation and subsequent elongation. nih.govresearchgate.net The effects on transcription termination and the release of the completed RNA chain are less direct and are generally considered secondary consequences of the potent blockade of elongation and initiation.

Table 2: Effects of Actinomycin D on Transcription Stages
Transcription StageEffect of Actinomycin DMechanism
Initiation InhibitoryBinds to promoter regions and premelted DNA, preventing the assembly or clearance of the RNA polymerase complex. researchgate.net
Elongation Strongly InhibitoryActs as a physical roadblock on the DNA template, preventing the progression of RNA polymerase and halting RNA chain extension. cellsignal.comletstalkacademy.comnih.gov
Termination/Release Indirectly AffectedPremature termination occurs due to the elongation block. The natural process of termination and release is precluded. nih.gov

Transcriptional Inhibition via RNA Polymerase Blockade

Differential Sensitivity of RNA Polymerases (Pol I, Pol II, Pol III)

A critical aspect of Actinomycin D's mechanism of action is the differential sensitivity of the three major eukaryotic RNA polymerases to its inhibitory effects. This disparity in sensitivity is concentration-dependent and underlies its specific impacts on the synthesis of different RNA species.

RNA Polymerase I (Pol I) , responsible for the transcription of ribosomal RNA (rRNA), is the most sensitive to Actinomycin D. It is effectively inhibited at very low concentrations, with a reported IC50 (half-maximal inhibitory concentration) of approximately 0.05 µg/mL. nih.gov This high sensitivity is attributed to the high density of Pol I transcription on rRNA genes, where the binding of a single Actinomycin D molecule can create a significant roadblock, causing a pile-up of polymerases and halting transcription initiation. nih.gov

RNA Polymerase II (Pol II) , which synthesizes messenger RNA (mRNA), exhibits an intermediate sensitivity to Actinomycin D, with an IC50 of around 0.5 µg/mL. nih.gov

RNA Polymerase III (Pol III) , responsible for the synthesis of transfer RNA (tRNA) and other small RNAs, is the least sensitive of the three, requiring significantly higher concentrations of Actinomycin D for inhibition, with a reported IC50 of about 5 µg/mL. nih.gov

This differential sensitivity allows for the selective inhibition of rRNA synthesis at low concentrations of Actinomycin D, a feature that is often exploited in experimental biology.

Table 1: Differential Sensitivity of RNA Polymerases to Actinomycin D

RNA Polymerase Function IC50
Pol I rRNA synthesis ~0.05 µg/mL
Pol II mRNA synthesis ~0.5 µg/mL
Pol III tRNA & small RNA synthesis ~5 µg/mL
Impact on Messenger RNA (mRNA), Ribosomal RNA (rRNA), and Transfer RNA (tRNA) Synthesis

The differential sensitivity of the RNA polymerases directly translates to a varied impact on the synthesis of their respective RNA products.

rRNA Synthesis: Due to the high sensitivity of Pol I, the synthesis of rRNA is the most profoundly affected by Actinomycin D. nih.govnih.gov At nanomolar concentrations, Actinomycin D can effectively shut down the production of rRNA precursors. nih.gov This leads to a disruption in ribosome biogenesis, a critical process for cell growth and proliferation. nih.gov

mRNA Synthesis: The synthesis of mRNA, catalyzed by Pol II, is inhibited at higher, micromolar concentrations of Actinomycin D. nih.gov This inhibition of mRNA transcription ultimately leads to a decrease in protein synthesis, contributing to the cytotoxic effects of the drug. youtube.comcellsignal.com

tRNA Synthesis: The synthesis of tRNA by Pol III is the most resistant to Actinomycin D and is only significantly inhibited at high concentrations of the drug. nih.gov

Interference with DNA Replication

In addition to its potent effects on transcription, Actinomycin D also interferes with DNA replication. letstalkacademy.com Its ability to intercalate into the DNA template physically obstructs the progression of the DNA replication machinery. nih.gov Research has shown that Actinomycin D specifically inhibits the initiation of DNA replication in mammalian cells. nih.gov While the initiation of new replication origins is highly sensitive to the drug, the elongation of already initiated DNA chains is relatively insensitive. nih.gov This suggests that the formation of the replication initiation complex is a key target of Actinomycin D's inhibitory action on DNA synthesis.

Induction of DNA Damage and Stress Pathways

Beyond its role as a transcription and replication inhibitor, Actinomycin D can also induce DNA damage and activate cellular stress response pathways.

Generation of Single-Strand Breaks in DNA

Actinomycin D has been shown to induce single-strand breaks in DNA. oup.com These breaks can arise as a consequence of stalled replication forks and transcription complexes. oup.com The drug's interaction with DNA can also lead to the stabilization of cleavable complexes of topoisomerases I and II with DNA, which can contribute to DNA strand breaks. nih.govmedchemexpress.eu Furthermore, Actinomycin D can bind to unstructured, single-stranded DNA, which may play a role in its biological activities. nih.gov

Activation of DNA Damage Response Pathways

The DNA damage induced by Actinomycin D triggers the activation of various DNA damage response (DDR) pathways. This includes the activation of MAP kinases such as ERK, p38, and JNK, as well as the AKT signaling pathway. nih.gov These signaling cascades can lead to cell cycle arrest, often in a p53-dependent manner, and can ultimately induce apoptosis. cellsignal.comnih.gov The activation of the DNA damage sensor enzyme PARP1 has also been observed in response to Actinomycin D treatment. mdpi.com

Modulation of Protein Homeostasis and Translation

Actinomycin D significantly impacts protein homeostasis within the cell. By inhibiting rRNA and mRNA synthesis, it disrupts the fundamental processes of ribosome biogenesis and protein translation. nih.govnih.gov Studies have shown that in response to the limited ribosomal capacity caused by Actinomycin D, cells may preferentially translate components of the proteasome and upregulate its activity, likely as a compensatory mechanism to manage the accumulation of unfolded or misfolded proteins. nih.gov The inhibition of protein synthesis by Actinomycin D has been observed to occur after the formation of the 40S initiation complex, indicating that the drug affects a later stage in the initiation of translation. nih.gov This disruption of protein synthesis and homeostasis contributes significantly to the cytotoxic effects of Actinomycin D. nih.govnih.gov

Consequences of Impaired Ribosome Biogenesis on Global Translation

Actinomycin D is a well-established inhibitor of transcription. pnas.orgnih.gov Its primary mechanism involves intercalating into DNA, which obstructs the progression of RNA polymerases. pnas.org RNA polymerase I, which is responsible for transcribing ribosomal RNA (rRNA), is particularly sensitive to low concentrations of Actinomycin D. pnas.org This selective inhibition disrupts the process of ribosome biogenesis, the cellular machinery responsible for producing ribosomes. pnas.orgresearchgate.net

The impairment of ribosome biogenesis leads to a depletion of fully-formed, functional ribosomes. biorxiv.org As ribosomes are essential for protein synthesis, their reduced availability consequently inhibits global translation. nih.gov This effect on protein synthesis is considered an indirect consequence of the transcriptional block and requires an intact cell to manifest. nih.gov Research in Chinese Hamster Ovary (CHO) cells indicates that this translational inhibition occurs after the formation of the 40S initiation complex, suggesting that the early steps of translation initiation, such as the formation of the ternary complex and the availability of active 40S ribosomal subunits, are not the primary targets. nih.gov This mechanism highlights a sophisticated coordination between nuclear transcription and cytoplasmic translation within the cell. nih.gov

Preferential Translation of Specific Protein Components (e.g., Proteasome)

Gene Set Enrichment Analysis (GSEA) of ribosome profiling data has shown significant enrichment of the Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway for the proteasome, indicating a coordinated translational upregulation of its constituent proteins. nih.govbiorxiv.org This selective translation suggests a cellular strategy to cope with the stress induced by Actinomycin D, potentially by enhancing the capacity to degrade misfolded or damaged proteins that may accumulate when translation is perturbed. biorxiv.orgnih.gov

Table 1: Preferentially Translated Pathway Following Actinomycin D Treatment

Enriched PathwayDescriptionSignificance
KEGG_PROTEASOME This pathway includes the genes encoding the various subunits that assemble into the 26S proteasome, the cellular machinery responsible for protein degradation.The preferential translation of proteasome components suggests a cellular response aimed at maintaining protein homeostasis under the stress of impaired ribosome biogenesis. nih.govbiorxiv.org

Upregulation of Proteasome Activity

The preferential translation of proteasome components logically culminates in an increase in the functional capacity of the protein degradation machinery. Experimental evidence from studies on anaplastic Wilms tumor cells confirms that treatment with Actinomycin D leads to a measurable upregulation of proteasome activity. biorxiv.orgnih.gov This enhanced activity is a direct consequence of the increased abundance of proteasome subunits. nih.gov The upregulation of the proteasome may serve as a compensatory mechanism, allowing cancer cells to clear damaged proteins and survive the proteotoxic stress induced by the drug, highlighting a potential mechanism of chemoresistance. nih.govnih.gov

Cellular Response and Programmed Cell Death Induction

Actinomycin D is a potent inducer of programmed cell death, a critical mechanism for its anticancer activity. The specific form of cell death triggered can vary depending on the cell type and context, encompassing both apoptosis and necroptosis. pnas.orgmdpi.com

Mechanisms of Apoptosis Induction (e.g., p53-dependent pathways, caspase activation, PARP fragmentation)

Actinomycin D can trigger apoptosis through multiple, interconnected pathways, often converging on the activation of caspases, a family of proteases that execute the apoptotic program.

p53-Dependent Pathways: A primary mechanism of Actinomycin D-induced apoptosis involves the activation of the p53 tumor suppressor protein. tandfonline.com Ribosomal stress, caused by the inhibition of rRNA synthesis, leads to the stabilization and activation of p53. pnas.orgresearchgate.net Activated p53 then acts as a transcription factor, upregulating a suite of pro-apoptotic target genes. nih.govnih.gov Key among these are PUMA (p53 Upregulated Modulator of Apoptosis) and BAX, which promote mitochondrial outer membrane permeabilization. oup.com In some cellular contexts, low doses of Actinomycin D preferentially activate the p53-p21 pathway, leading to cell cycle arrest, while higher concentrations more robustly induce apoptosis. nih.govnih.gov

Table 2: Key p53 Target Genes Modulated by Actinomycin D in Apoptosis Induction

GeneProtein ProductFunction in ApoptosisEffect of Actinomycin D
PUMA PUMAA BH3-only protein that directly activates BAX and BAK to induce mitochondrial apoptosis.Upregulated. oup.com
BAX BAXA pro-apoptotic member of the Bcl-2 family that oligomerizes at the mitochondrial membrane, leading to cytochrome c release.Upregulated. oup.com
p21 p21 (CDKN1A)A cyclin-dependent kinase inhibitor that primarily mediates cell cycle arrest but can also modulate apoptosis.Upregulated. nih.govnih.gov
MDM2 MDM2An E3 ubiquitin ligase that is the primary negative regulator of p53.Downregulated. oup.com
BCL-2 BCL-2An anti-apoptotic protein that prevents mitochondrial outer membrane permeabilization.Downregulated. oup.com

Caspase Activation: The activation of caspases is a central event in Actinomycin D-induced apoptosis. The process often involves the intrinsic (mitochondrial) pathway, initiated by p53-mediated upregulation of pro-apoptotic proteins. oup.com This leads to the activation of initiator caspase-9, which in turn activates executioner caspases like caspase-3 and caspase-7. nih.gov In some models, the extrinsic (death receptor) pathway is also implicated, with Actinomycin D enhancing the cleavage of caspase-8. pnas.org Studies have demonstrated the cleavage, and therefore activation, of caspase-3, caspase-7, caspase-8, and caspase-9 in various cancer cell lines following treatment. pnas.orgnih.govresearchgate.net

PARP Fragmentation: A classic hallmark of apoptosis is the cleavage of Poly (ADP-ribose) polymerase (PARP) by activated executioner caspases, such as caspase-3. This event inactivates PARP, a DNA repair enzyme, and is a key step in the execution phase of apoptosis. Western blot analyses have confirmed the cleavage of PARP into its characteristic 89-kDa fragment in multiple cell lines, including lung cancer and pancreatic cancer cells, upon exposure to Actinomycin D. pnas.orgresearchgate.netnih.gov However, in some cell types like hepatocellular carcinoma, significant PARP fragmentation is not observed, suggesting the engagement of alternative cell death pathways. mdpi.com

Characterization of Necroptosis

In certain cellular contexts, particularly where apoptotic pathways are inhibited or subverted, Actinomycin D can induce a form of programmed necrosis known as necroptosis. This was notably observed in HepG2 hepatocellular carcinoma cells, which displayed features of necrotic cell death upon treatment. mdpi.com These features included DNA fragmentation, decreased mitochondrial membrane potential, and cytochrome c depletion, but without the canonical apoptotic markers of caspase-3 activation or PARP cleavage. mdpi.com

Necroptosis is a regulated form of cell lysis distinct from apoptosis. While not directly shown for Actinomycin D, the canonical necroptosis pathway is mediated by a signaling complex involving Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-like protein (MLKL). nih.govnih.gov Upon activation, RIPK1 and RIPK3 phosphorylate each other, leading to the recruitment and phosphorylation of MLKL. mdpi.comresearchgate.net Phosphorylated MLKL then oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, causing cell swelling and lysis. nih.gov The induction of this pathway in certain cancer cells demonstrates the versatility of Actinomycin D in triggering cell death.

Cell Cycle Regulation and Arrest

Actinomycin D exerts profound effects on cell cycle progression, inducing arrest at key checkpoints. nih.gov This is a direct consequence of its ability to inhibit the transcription of essential cell cycle regulatory proteins. nih.gov The arrest prevents cells with damaged DNA or disrupted cellular processes from proliferating.

The compound has been shown to induce cell cycle arrest at both the G1 and G2/M phases, depending on the cell type and experimental conditions. nih.govmdpi.com

G1 Phase Arrest: In some cell lines, Actinomycin D causes an arrest in the G1 phase of the cell cycle. nih.govresearchgate.net Proteomic studies have identified the upregulation of Mitogen-Activated Protein Kinase Kinase Kinase 3 (MEKK3) and the downregulation of Heat shock protein 70 (Hsp70) as being associated with this G1 arrest. nih.gov Furthermore, the arrest is linked to the transcriptional suppression and subsequent reduced protein levels of key G1 cyclins, including cyclin D1 and cyclin E. nih.gov These cyclins are essential for activating cyclin-dependent kinases (CDKs) that phosphorylate the Retinoblastoma (Rb) protein, a crucial step for progression into the S phase.

G2/M Phase Arrest: Actinomycin D can also cause cells to accumulate in the G2/M phase. mdpi.comnih.gov This arrest is often mediated by the Ataxia Telangiectasia and Rad3-related (ATR)-Checkpoint Kinase 1 (Chk1) signaling pathway, a critical component of the G2 DNA damage checkpoint. nih.gov Activation of this pathway prevents the cell from entering mitosis. The mechanism involves modulating the expression and activity of M-phase promoting factors, such as the Cyclin B1-Cdc2 complex. mdpi.com Studies have shown that Actinomycin D treatment can lead to reduced levels of Cyclin B1 and Cdc2, thereby blocking entry into mitosis. mdpi.com

Impact on Gene Expression and Cell Differentiation

Actinomycin D's ability to intercalate with DNA and inhibit transcription has profound effects on gene expression, particularly impacting pathways related to stemness and cell survival. cellsignal.com

A significant mechanism of Actinomycin D's action is its ability to specifically target and downregulate the expression of key stem cell transcription factors. mdpi.comnih.govnih.gov Notably, it has been repeatedly shown to downregulate the SRY (sex-determining region Y)-Box 2 (Sox2) transcription factor. mdpi.comnih.govnih.govmanchester.ac.uk This effect has been observed both in vitro and in vivo in models of glioblastoma and breast cancer. nih.govnih.gov The downregulation of Sox2 is a critical event, as this factor is essential for maintaining the stem-cell-like properties of certain cancer cells. nih.govresearchgate.net

By downregulating key stemness factors like Sox2, Actinomycin D effectively targets and depletes the population of cancer stem cells (CSCs). mdpi.comnih.govnih.gov CSCs are a subpopulation of cells within a tumor that are thought to be responsible for tumor initiation, metastasis, and relapse. nih.govscispace.comresearchgate.net Studies on breast cancer have demonstrated that the downregulation of Sox2 by Actinomycin D leads to the depletion of the stem-cell population, which in turn impairs the ability of the cancer cells to initiate tumor progression. nih.govresearchgate.net This anti-CSC activity has also been identified in studies on glioblastoma and lung cancer, indicating that Actinomycin D could be effective in targeting the root of tumor recurrence. nih.govmanchester.ac.ukscispace.comresearchgate.net

Treatment with Actinomycin D has been found to activate several critical signal transduction pathways. In hepatocellular carcinoma and Ewing sarcoma cells, Actinomycin D induces the activation of both the Mitogen-Activated Protein Kinase (MAPK) and the PI3K/AKT pathways. mdpi.comnih.gov The MAPK family includes extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK), which are involved in cellular responses like proliferation, differentiation, and apoptosis. mdpi.comnih.gov

Specifically, Actinomycin D treatment leads to the phosphorylation of ERK, p38, and JNK. mdpi.com It also causes the phosphorylation of AKT at Ser473, which indicates its full activation. nih.gov Interestingly, the activation of these pathways can have complex, sometimes opposing, roles. For instance, while often linked to cell survival, the sustained activation of these pathways by Actinomycin D appears to contribute to its cell-killing effects. mdpi.comnih.gov Research has shown that the AKT pathway, in particular, mediates the Actinomycin D-induced expression of the tumor suppressor protein p53. cellsignal.comnih.gov

Table 2: Signal Transduction Pathways Activated by Actinomycin D
PathwayKey Proteins ActivatedCellular ContextReference
MAP Kinase (MAPK)ERK, p38, JNKHepatocellular Carcinoma, Ewing Sarcoma mdpi.comnih.gov
PI3K/AKTAKT (phosphorylated at Ser473)Hepatocellular Carcinoma, Ewing Sarcoma, various cell types mdpi.comnih.govnih.gov

The activation of the AKT and MAP kinase pathways by Actinomycin D converges on the retinoblastoma (Rb)-E2F signaling cascade. mdpi.com The Rb protein is a well-known tumor suppressor that acts as a critical gatekeeper of the cell cycle by binding to and inhibiting the E2F family of transcription factors. youtube.com When Rb is phosphorylated, it releases E2F, allowing it to activate the transcription of genes necessary for the G1/S phase transition. youtube.com

In hepatocellular carcinoma cells, the Actinomycin D-induced activation of AKT was shown to be accompanied by an increase in phosphorylated Rb (pRb) and the transcription factor E2F. mdpi.com This activation of the Rb-E2F cascade, occurring concurrently with a decrease in c-jun and a blockage of cell cycle transitions, contributes to the ultimate fate of the cell, which in this context was necroptosis. mdpi.com The presence of damaged DNA alongside an increase in E2F can contribute to apoptosis induction, often in cooperation with p53. mdpi.com

Interaction with Viral Enzymes and Replication (e.g., HIV-1 Reverse Transcriptase, Minus-Strand Transfer Inhibition)

Actinomycin D exhibits significant inhibitory effects on the replication of certain viruses, most notably Human Immunodeficiency Virus Type 1 (HIV-1), through its interaction with key viral processes. The primary mechanism of this inhibition is not through direct enzymatic inhibition of HIV-1 reverse transcriptase (RT) polymerase activity, but rather by impeding a crucial step in reverse transcription known as minus-strand transfer.

Reverse transcription in HIV-1 is a complex process that involves two strand transfer events to generate a double-stranded DNA copy of the viral RNA genome. The first of these, the minus-strand transfer, requires the newly synthesized minus-strand strong-stop DNA ((-)ssDNA) to anneal to the 3' end of the viral RNA genome, which serves as an acceptor template. Research has demonstrated that Actinomycin D potently inhibits this annealing process. nih.govnih.gov This inhibition is a direct consequence of Actinomycin D's ability to bind to single-stranded DNA, specifically the G-C rich regions within the (-)ssDNA. nih.govresearchgate.net By forming stable complexes with the single-stranded (-)ssDNA, Actinomycin D effectively blocks its ability to hybridize with the acceptor RNA, thereby halting the reverse transcription process. researchgate.net

The HIV-1 nucleocapsid (NC) protein is a nucleic acid chaperone that plays a critical role in facilitating the strand transfer process by promoting the annealing of complementary nucleic acid strands. nih.gov However, the inhibitory effect of Actinomycin D on minus-strand transfer cannot be overcome by the presence of the NC protein. nih.govresearchgate.net While the inclusion of NC protein can modestly increase the 50% inhibitory concentration (IC₅₀) of Actinomycin D, it does not restore the efficiency of the strand transfer reaction. nih.gov This suggests that Actinomycin D's interaction with (-)ssDNA is sufficiently strong to prevent the chaperone activity of the NC protein from facilitating the annealing process.

The following table summarizes the inhibitory concentrations of Actinomycin D on different stages of HIV-1 reverse transcription.

Process IC₅₀ (µM) Reference
Minus-Strand Transfer Inhibition2.7 nih.gov
DNA Annealing Inhibition0.22 nih.gov

Radiosensitization Mechanisms in Cellular Models

Actinomycin D has been shown to enhance the cytotoxic effects of ionizing radiation in various cellular models, a phenomenon known as radiosensitization. The underlying mechanisms of this effect are multifactorial, primarily involving the drug's interference with the cellular response to DNA damage induced by radiation.

One of the key mechanisms of Actinomycin D-mediated radiosensitization is the inhibition of the repair of sublethal radiation damage. nih.gov Following radiation exposure, cells activate complex DNA damage response (DDR) pathways to repair lesions, particularly DNA double-strand breaks (DSBs), which are the most cytotoxic form of radiation-induced damage. nih.gov Actinomycin D can interfere with these repair processes. Studies in plateau phase cells have shown that exposure to Actinomycin D between two fractionated doses of radiation reduces the cell's capacity to repair sublethal damage, leading to increased cell killing. nih.gov

Furthermore, Actinomycin D can induce DNA single-strand breaks on its own and can potentiate the effects of radiation-induced DNA damage. nih.gov The drug's ability to intercalate into DNA may alter the chromatin structure, making the DNA more susceptible to radiation damage or hindering the access of repair proteins to the damaged sites.

Cell cycle arrest is another important aspect of Actinomycin D's radiosensitizing properties. The drug is known to cause a G2 phase arrest in the cell cycle. nih.gov Cells in the G2 and M phases of the cell cycle are generally more sensitive to radiation. By arresting cells in the G2 phase, Actinomycin D can synchronize a population of cells in a radiosensitive phase, thereby increasing the efficacy of radiation treatment.

Actinomycin D is also a potent inducer of apoptosis, or programmed cell death. nih.govsigmaaldrich.com The combination of Actinomycin D and radiation can lead to an enhanced apoptotic response. This can occur through both p53-dependent and p53-independent pathways. marshall.edu In cells with wild-type p53, Actinomycin D can increase the expression of p53 and its downstream targets, such as p21 and PUMA, which are involved in cell cycle arrest and apoptosis. marshall.edu The added stress of radiation-induced DNA damage can further amplify this apoptotic signaling.

The table below summarizes the key cellular effects of Actinomycin D that contribute to its radiosensitizing properties.

Cellular Effect Mechanism Reference
Inhibition of Sublethal Damage RepairInterference with DNA repair pathways nih.gov
Induction of DNA DamageCauses DNA single-strand breaks nih.gov
Cell Cycle ArrestArrests cells in the radiosensitive G2 phase nih.gov
Induction of ApoptosisPotentiates programmed cell death, can be p53-dependent nih.govsigmaaldrich.commarshall.edu

This table highlights the multifaceted mechanisms by which Actinomycin D enhances the sensitivity of cells to ionizing radiation.

Structure Activity Relationships Sar and Analog Development of Actinomycin D

Elucidation of Key Structural Features for Biological Activity

The biological activity of actinomycin (B1170597) D is intrinsically linked to its unique three-dimensional structure, which consists of a planar phenoxazinone chromophore and two cyclic pentapeptide lactone rings. nih.gov The specific arrangement and chemical nature of these components are crucial for its interaction with DNA, the primary mechanism of its cytotoxic effects.

Role of the Phenoxazinone Chromophore

The planar phenoxazinone chromophore is the cornerstone of actinomycin D's biological activity, acting as the DNA-intercalating moiety. nih.govnih.gov This aromatic ring system inserts itself between adjacent guanine-cytosine (G-C) base pairs in the DNA double helix. nih.gov This intercalation process is the initial and critical step in the drug's mechanism of action, leading to the inhibition of DNA-dependent RNA polymerase and, consequently, the cessation of transcription. medchemexpress.comijcmas.com The planarity of the chromophore is essential for it to fit snugly within the DNA base stack, causing a significant distortion of the DNA structure, including unwinding and bending of the helix. nih.govnih.gov Modifications to the chromophore, such as the introduction of substituents at various positions, have been shown to modulate the biological activity of the resulting analogs. For instance, substitutions at the 7-position can yield derivatives with significant antitumor activity. nih.gov The biosynthesis of this vital chromophore is a complex enzymatic process catalyzed by phenoxazinone synthase, which couples two molecules of a 4-methyl-3-hydroxyanthranilic acid (4-MHA) precursor. nih.gov

Significance of the Cyclic Peptide Moieties

Attached to the phenoxazinone chromophore are two identical cyclic pentapeptide lactone rings, which are not merely passive appendages but play a vital and active role in the molecule's function. nih.gov These peptide rings are crucial for the specific recognition of and high-affinity binding to DNA. researchgate.net They are positioned in the minor groove of the DNA helix, where they form specific hydrogen bonds and van der Waals interactions with the DNA bases, primarily with the guanine (B1146940) residues of the G-C pairs. nih.gov These interactions are a major determinant of actinomycin D's sequence specificity. The amino acid sequence of these peptides—L-threonine, D-valine, L-proline, sarcosine (B1681465), and L-N-methylvaline—is highly conserved for optimal activity. The cyclic nature of these peptides provides a rigid and pre-organized conformation that is essential for effective DNA binding. nih.gov Studies involving the synthesis of analogs with altered peptide rings have demonstrated that these moieties are critical for biological activity. nih.govresearchgate.net

Conformation-Activity Relationships of Lactone Rings and Peptide Chains

The specific three-dimensional conformation of the cyclic pentapeptide lactone rings and their constituent peptide chains is a critical determinant of actinomycin D's biological activity. The lactone rings help to stabilize the peptide chains in a conformation that facilitates the formation of additional hydrogen bonds with the phosphodiester backbone of DNA. Upon binding to DNA, the peptide rings undergo a conformational change, which is a key feature of the interaction. nih.gov This conformational flexibility allows the peptide rings to adapt to the local structure of the DNA minor groove, maximizing the binding interactions. nih.gov Circular dichroism studies have shown that the binding of actinomycin D induces significant conformational changes in the DNA itself, including a transition towards an A-type DNA structure. semanticscholar.orgacs.org The stability of the actinomycin D-DNA complex is largely attributed to the slow dissociation rate, which is a consequence of the steric hindrance to the reverse conformational change of the tightly packed peptide rings. researchgate.net

Impact of Amino Acid Composition on Activity and DNA Binding Affinity

The specific amino acids that constitute the cyclic pentapeptide lactones of actinomycin D are not arbitrary; their composition has a profound impact on the molecule's biological activity and its affinity for DNA.

Effects of Proline Substitution (e.g., Hydroxyproline (B1673980), Pipecolic Acid)

The proline residue within the pentapeptide rings plays a significant role in maintaining the conformational rigidity necessary for effective DNA binding. Substitution of this critical amino acid can lead to marked changes in biological activity.

The introduction of a hydroxyl group, as in hydroxyproline , can alter the molecule's properties. While specific quantitative data on the direct substitution of proline with hydroxyproline in actinomycin D is not extensively tabulated in available literature, the addition of polar groups can influence solubility and interactions with the DNA backbone. Studies on other peptides have shown that hydroxyproline can impact the stability of the peptide structure. rsc.org In the context of actinomycin D, such a substitution would likely affect the fine-tuning of the peptide ring's conformation and its interaction within the DNA minor groove.

The substitution of proline with pipecolic acid , a six-membered ring amino acid, has been studied more extensively. A study on actinomycin analogs where proline was replaced by pipecolic acid revealed a clear structure-activity relationship. nih.govnih.gov Three new antibiotics were isolated: Pip 1α (both proline residues replaced by pipecolic acid), Pip 1β (one proline and one pipecolic acid), and Pip 2 (two pipecolic acid residues, but with a different arrangement). The relative inhibitory activity against various bacterial strains and in vitro RNA synthesis was found to be: Actinomycin IV (containing two proline residues) = Pip 1β > Pip 2 > Pip 1α. nih.govnih.gov This demonstrates that while some substitution is tolerated, the complete replacement of proline with pipecolic acid leads to a significant decrease in activity. These analogs were also found to bind to DNA, indicated by an increase in the DNA's melting temperature (Tm). nih.gov

Characterization of Actinomycin D Analogs, including Actinomycin D2

A variety of actinomycin D analogs have been isolated from natural sources or synthesized in the laboratory in an effort to find compounds with improved therapeutic properties.

This compound , also known as Actinomycin X2, is a naturally occurring analog of Actinomycin D. Structurally, it is very similar to Actinomycin D, with the primary difference lying in the amino acid composition of the cyclic pentapeptide rings. In this compound, one of the D-valine residues in each peptide lactone is replaced by a D-alloisoleucine residue.

Studies comparing the biological activity of Actinomycin D and this compound have shown that this compound often exhibits more potent cytotoxic and antibacterial activities. frontiersin.org For instance, this compound was found to be more effective against several tumor cell lines and various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), when compared to Actinomycin D. frontiersin.org

Table 1: Comparative Biological Activity of Actinomycin D and this compound (Actinomycin X2)

Compound Target Measurement Value Reference
Actinomycin D K562 cells IC50 2.5 nM frontiersin.org
This compound K562 cells IC50 1.8 nM frontiersin.org
Actinomycin D MCF-7 cells IC50 1.9 nM frontiersin.org
This compound MCF-7 cells IC50 0.8 nM frontiersin.org
Actinomycin D A549 cells IC50 1.5 nM frontiersin.org
This compound A549 cells IC50 1.1 nM frontiersin.org
Actinomycin D S. aureus MIC 0.08 µM frontiersin.org
This compound S. aureus MIC 0.04 µM frontiersin.org
Actinomycin D MRSA MIC 0.16 µM frontiersin.org
This compound MRSA MIC 0.08 µM frontiersin.org

Other synthetic and naturally occurring analogs have also been characterized to explore the structure-activity relationships of this class of compounds. Modifications have been made to both the phenoxazinone chromophore and the peptide lactones, leading to a wide range of biological activities.

Table 2: Biological Activity of Selected Actinomycin D Analogs

Analog Modification Biological Activity Highlights Reference
7-amino-actinomycin D Amino group at position 7 of the chromophore Comparable in vivo antitumor activity to Actinomycin D against several murine leukemias. nih.gov nih.gov
Pip 1β One proline replaced by pipecolic acid Inhibitory activity comparable to Actinomycin IV. nih.govnih.gov nih.govnih.gov
Pip 2 Both prolines replaced by pipecolic acid Lower inhibitory activity than Actinomycin IV and Pip 1β. nih.govnih.gov nih.govnih.gov
5,5'-(MeLeu)2AMD Both N-methylvalines replaced by N-methylleucine Displayed in vitro antitumor activity comparable with Actinomycin D at ~100-fold lower concentrations. nih.gov nih.gov

Table 3: List of Compounds

Compound Name
Actinomycin D
This compound (Actinomycin X2)
Actinomycin IV
7-amino-actinomycin D
7-hydroxyactinomycin D
7-nitro-actinomycin D
Doxorubicin
Hydroxyproline
L-N-methylvaline
L-proline
L-threonine
N-[2-(methoxycarbonyl)ethyl]glycine
N-methylleucine
Pip 1α
Pip 1β
Pip 2
Pipecolic Acid
Sarcosine

Identification of Unique Structural Features (e.g., Oxazole (B20620) Unit in Actinomycin D1 and D2)

A significant development in the study of actinomycins has been the discovery of analogs with novel heterocyclic systems fused to the core chromophore. Actinomycin D1 and D2, isolated from the marine sponge-associated Streptomyces sp. LHW52447, are distinguished as the first naturally occurring actinomycins to feature an oxazole unit incorporated into the central phenoxazinone chromophore. lookchem.com This modification represents a key structural divergence from the parent compound, Actinomycin D.

In a related discovery, neo-actinomycins A and B were isolated from the marine-derived Streptomyces sp. IMB094. These compounds feature an even more complex tetracyclic 5H-oxazolo[4,5-b]phenoxazine chromophore. nih.govnih.gov This unique ring system is proposed to form from a condensation reaction. nih.gov The oxazole ring itself is a five-membered heterocyclic aromatic compound containing an oxygen and a nitrogen atom. wikipedia.orgderpharmachemica.com These discoveries highlight that natural biosynthetic pathways can produce significant modifications to the well-known actinomycin scaffold.

CompoundCore Chromophore StructureKey Structural Features
Actinomycin DPhenoxazinoneStandard 2-amino-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxylic acid chromophore linked to two identical pentapeptide lactone rings. wikipedia.orgnih.gov
Actinomycin D1/D2Oxazolo-phenoxazinoneFeatures an oxazole unit incorporated into the phenoxazinone chromophore. lookchem.com
Neo-actinomycin A/B5H-oxazolo[4,5-b]phenoxazineContains a tetracyclic system formed by a fourth oxazole ring fused to the actinocin (B1199408) moiety. nih.govnih.govresearchgate.net

Comparative Biological Activity of Analogs

The structural modifications seen in actinomycin analogs directly translate to differences in their biological activity. While specific comparative data for this compound is limited, the activity of closely related analogs provides critical SAR insights.

Neo-actinomycin A, which possesses the novel 5H-oxazolo[4,5-b]phenoxazine chromophore, has demonstrated potent cytotoxic activities against human colorectal carcinoma (HCT116) and lung carcinoma (A549) cell lines, with IC₅₀ values in the nanomolar range. nih.gov It also showed moderate antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). nih.gov

Studies on other analogs have consistently shown that even minor changes can have significant effects. For instance, analogs with substitutions at the 7-position of the chromophore, such as 7-nitro- and 7-aminoactinomycin D, retained antitumor activity comparable to Actinomycin D against several murine leukemia models. nih.gov Conversely, replacing the proline residues in the peptide lactones with cis-4-methylproline resulted in analogs with reduced antimicrobial potency and weaker DNA binding capacity, demonstrating that the conformation of the peptide rings is crucial for activity. nih.gov Similarly, comparison of Actinomycin D with its naturally occurring analogs Actinomycin X₂ and X₀β revealed that Actinomycin X₂ was the most potent against several tumor cell lines and showed stronger antibacterial activity. nih.govfrontiersin.org

CompoundTargetReported Biological Activity (IC₅₀ / Potency)Reference
Neo-actinomycin AHCT116 (human cancer cell line)38.7 nM nih.gov
Neo-actinomycin AA549 (human cancer cell line)65.8 nM nih.gov
Neo-actinomycin AMRSA (bacteria)Moderate activity (MIC = 64 µg/mL) nih.govresearchgate.net
Actinomycin X₂MCF-7, K562, A549 (human cancer cell lines)Most potent of X₀β, X₂, and D (IC₅₀ = 0.8–1.8 nM) nih.gov
Actinomycin X₂S. aureus, MRSA, B. subtilisMore potent than Actinomycin D nih.gov
7-amino-actinomycin DMurine leukemias (L1210, P388)Inhibitory activity comparable to Actinomycin D nih.gov

Strategies for Discovery and Modification of Novel Actinomycin Derivatives

The discovery of novel actinomycin derivatives like this compound is driven by a combination of exploring natural biodiversity and innovative laboratory techniques. These strategies aim to expand the chemical space of this important class of compounds, seeking analogs with improved therapeutic properties. semanticscholar.org

One primary strategy is the continued exploration of untapped microbial sources, particularly actinomycetes from unique environments like marine ecosystems. biorxiv.orgnih.govrsc.org The isolation of new Streptomyces strains can lead to the discovery of entirely new actinomycin structures produced through their native biosynthetic pathways. nih.govbiorxiv.org

A more targeted approach involves genome mining and genetic engineering. nih.gov Researchers can now sequence the genomes of actinomycin-producing organisms to identify the biosynthetic gene clusters (BGCs) responsible for their production. researchgate.netnih.gov These BGCs, which can be over 50 kb in length, contain the non-ribosomal peptide synthetase (NRPS) enzymes that assemble the molecule. researchgate.netnih.gov By understanding and manipulating these genetic blueprints, scientists can:

Activate "silent" or cryptic BGCs to produce previously unobserved compounds.

Genetically engineer the NRPS assembly line to incorporate different amino acid precursors, a technique known as combinatorial biosynthesis. semanticscholar.org

Express BGCs in optimized heterologous hosts to improve production or create novel derivatives. nih.gov

Precursor-directed biosynthesis is another established method. This involves feeding a producing organism with synthetic analogs of the natural amino acid building blocks. For example, feeding Streptomyces parvulus with cis- or trans-4-methylproline led to the production of novel actinomycins where proline was replaced by the synthetic analog. nih.gov

Finally, direct chemical modification (semi-synthesis) of the parent actinomycin molecule remains a viable strategy. researchgate.netnih.gov This allows for precise changes to be made to the chromophore or the peptide lactones, such as the introduction of new functional groups at specific positions, to systematically probe structure-activity relationships. researchgate.netnih.gov

Mechanisms of Resistance to Actinomycin D

Alterations in Cellular Permeability and Uptake

One of the primary ways cells develop resistance to Actinomycin (B1170597) D is by modifying their ability to take up the drug from the environment. This can involve changes to the cell wall or plasma membrane, making them less permeable to the drug.

In bacteria, the cell wall presents a formidable barrier to many antibiotics. Studies on Bacillus subtilis have demonstrated that resistance to Actinomycin D can be directly linked to altered cell wall permeability. nih.govnih.govresearchgate.net Strains of B. subtilis that were made resistant to Actinomycin D showed a significantly reduced uptake of the drug compared to their susceptible counterparts. nih.govnih.govresearchgate.net This change in permeability appears to be a key defense mechanism, as the DNA extracted from these resistant strains could still bind to Actinomycin D to the same extent as DNA from sensitive strains, indicating that the drug's target itself was not altered. nih.govnih.govresearchgate.net Furthermore, research on methicillin-resistant Staphylococcus aureus (MRSA) treated with Actinomycin D revealed damage to the cell wall, suggesting that the cell envelope is a critical site of interaction and a potential locus for resistance modifications. mdpi.com In some mammalian cell lines, resistance to Actinomycin D has also been attributed to a decrease in plasma membrane permeability, which results in a markedly reduced uptake of the drug. nih.gov

Drug Efflux Mechanisms

Even if Actinomycin D successfully enters a cell, it may not accumulate to a therapeutic concentration due to the presence of efflux pumps. These are transport proteins that actively expel xenobiotics, including drugs, from the cell's interior.

The ATP-binding cassette (ABC) transporters are a large family of proteins responsible for the ATP-dependent transport of a wide variety of substrates across cellular membranes. nih.govnih.gov Overexpression of certain ABC transporters, such as P-glycoprotein (P-gp/ABCB1), is a well-established mechanism of multidrug resistance (MDR) in cancer cells. nih.govnih.govdrugbank.com These pumps recognize and export a broad range of anticancer drugs, including Actinomycin D, thereby lowering their intracellular concentration and effectiveness. nih.govdrugbank.com

In the context of parasitic diseases, homologues of P-glycoprotein play a similar role. In Plasmodium falciparum, the parasite responsible for malaria, the P-glycoprotein homologue 1 (Pgh1), encoded by the pfmdr1 gene, is implicated in drug resistance. nih.govnih.gov While its primary association is with resistance to drugs like chloroquine (B1663885) and mefloquine, evidence suggests it can influence the parasite's susceptibility to other compounds. nih.govnih.gov Overexpression of pfmdr1 can lead to a multidrug-resistant phenotype, and polymorphisms in this gene have been shown to alter the parasite's susceptibility to various antimalarial agents. nih.govnih.gov

The direct consequence of enhanced efflux pump activity is a reduction in the net intracellular accumulation of the drug. nih.gov The intracellular concentration of a drug is a balance between its influx and efflux. nih.gov In resistant cells, this balance is shifted towards efflux, preventing the drug from reaching the critical concentration needed to exert its cytotoxic effects. This mechanism is not exclusive to cancer cells; in bacteria, efflux pumps like the AcrAB-TolC system are crucial for maintaining low intracellular drug levels, particularly in actively growing cells. nih.gov The net result is that even with continuous exposure to the drug, the intracellular concentration remains too low to inhibit essential cellular processes like transcription.

Table 1: Selected Research Findings on Actinomycin D Resistance Mechanisms

MechanismOrganism/Cell TypeKey FindingsReferences
Altered PermeabilityBacillus subtilisResistant strains exhibit altered cell-wall permeability, leading to decreased uptake of Actinomycin D. nih.govnih.govresearchgate.net
Altered PermeabilityDjungarian hamster cellsResistant cell lines showed markedly reduced uptake of Actinomycin D due to decreased plasma membrane permeability. nih.gov
Drug EffluxHuman cancer cellsOverexpression of ABC transporters, like P-glycoprotein, actively effluxes Actinomycin D, causing multidrug resistance. nih.govnih.govdrugbank.com
Drug EffluxPlasmodium falciparumThe P-glycoprotein homologue pfmdr1 is linked to resistance, and its overexpression can affect susceptibility to various drugs. nih.govnih.gov

Absence of Actinomycin D Degrading Enzymes

Another potential mechanism of drug resistance is the enzymatic degradation of the therapeutic agent. For some antibiotics, bacteria have evolved enzymes that can inactivate the drug molecule, rendering it harmless. mdpi.com However, in the case of Actinomycin D, studies have not found evidence for the presence of enzymes that degrade it. nih.govnih.govresearchgate.net Research on resistant strains of Bacillus subtilis explicitly looked for but did not find any Actinomycin D-degrading enzyme activity. nih.govnih.govresearchgate.net This suggests that enzymatic degradation is not a primary mechanism of resistance to this particular compound, forcing cells to rely on altering permeability and enhancing efflux.

Genetic Basis of Resistance

The development of resistance to Actinomycin D is rooted in genetic changes that are either selected for or induced by the presence of the drug. In Bacillus subtilis, the heritable nature of this resistance was confirmed through transformation experiments, demonstrating a genetic basis for the observed changes in permeability. nih.govnih.gov In mammalian cells, the story is more complex. The development of resistance in Djungarian hamster cell lines was associated with a specific chromosomal abnormality known as "homogeneously staining regions" (HSRs). nih.gov The presence of HSRs is often indicative of gene amplification, a process where a cell makes multiple copies of a gene. nih.gov This suggests that the genes responsible for resistance, likely those encoding for efflux pumps like P-glycoprotein, are amplified, leading to their overexpression and a highly resistant phenotype. nih.gov

Evidence from Transformation Studies

The genetic basis of Actinomycin D resistance has been unequivocally demonstrated through transformation experiments. Classic studies using the bacterium Bacillus subtilis provided seminal evidence in this area. researchgate.netnih.gov In these experiments, resistance was induced by serially transferring the bacteria in media with increasing concentrations of Actinomycin D. researchgate.netnih.gov DNA extracted from these resistant strains was then used to transform a sensitive strain. researchgate.netnih.gov The successful transfer of the resistance trait confirmed that the mechanism of resistance is a heritable, genetic characteristic rather than a transient adaptation. researchgate.netnih.gov

Interestingly, these studies also revealed that the development of resistance was associated with a nearly complete loss of transformability in the resistant strains, suggesting profound changes in the cell surface or competence pathways. researchgate.netnih.gov The DNA from the resistant cells was still capable of binding Actinomycin D to the same degree as DNA from sensitive cells, indicating that the resistance was not due to a modification of the drug's ultimate target. researchgate.netnih.gov

In mammalian cells, transformation has also been used as a model to study resistance. Studies on Simian virus 40 (SV40)-transformed hamster cell lines have explored the mechanisms of resistance, often linking it to decreased drug accumulation. nih.govnih.gov These virally transformed cells were found to maintain a lower internal concentration of Actinomycin D compared to their non-transformed counterparts, which correlated with their increased resistance. nih.gov

Gene Expression Changes in Resistant Strains

The development of resistance to Actinomycin D is frequently accompanied by significant alterations in gene expression profiles. In Methicillin-resistant Staphylococcus aureus (MRSA) treated with Actinomycin D, proteomic analysis identified 261 differentially expressed proteins, with 95 being up-regulated and 166 down-regulated. nih.gov This indicates a widespread reprogramming of cellular processes in response to the drug. nih.gov

Specific gene expression changes have been linked to the drug's mechanism and resistance. For example, Actinomycin D treatment can lead to a dramatic decrease in the mRNA and protein expression of the anti-apoptotic protein Mcl-1. tandfonline.com Overexpression of Mcl-1, in turn, has been shown to confer resistance to Actinomycin D-induced cell death. tandfonline.com In osteosarcoma cells, Actinomycin D treatment reduces the expression of key cell cycle proteins, including cyclin A, cyclin D1, and cyclin E, leading to cell cycle arrest and apoptosis. nih.gov

Furthermore, in Ewing sarcoma cells, low concentrations of Actinomycin D can preferentially inhibit the EWS-FLI1 fusion oncoprotein, which drives the aberrant gene expression program responsible for the cancer. researchgate.net This is achieved by disrupting the binding of EWS-FLI1 to its target gene promoters. researchgate.net A summary of key gene expression changes in response to Actinomycin D is presented in the table below.

Cell Type/OrganismGene(s) AffectedObserved ChangeImplication in Resistance/ActionCitation
Methicillin-resistant S. aureus (MRSA)261 proteins95 up-regulated, 166 down-regulatedWidespread cellular response to drug nih.gov
Mouse Embryonic Fibroblasts (MEFs)Mcl-1Down-regulatedSensitization to apoptosis; overexpression confers resistance tandfonline.com
Human Osteosarcoma (MG63)Cyclin A, D1, EDown-regulatedCell cycle arrest and apoptosis nih.gov
Ewing Sarcoma (A673)EWS-FLI1 target genes (e.g., NR0B1)RepressedPreferential inhibition of oncogenic transcription program researchgate.net

Role of Proteasome Component Expression in Resistance

Recent research has highlighted the critical role of the proteasome in the cellular response and resistance to Actinomycin D, particularly in the context of certain cancers like Wilms tumor. nih.govbiorxiv.org Actinomycin D's primary mechanism is the inhibition of ribosomal RNA biogenesis, which disrupts protein synthesis. nih.govbiorxiv.org This disruption of protein homeostasis puts significant stress on the cell.

In response to this stress, resistant cancer cells, especially the anaplastic subtype of Wilms tumor, have been found to adapt by preferentially translating the components of the proteasome. nih.govbiorxiv.org This upregulation of proteasome activity appears to be a crucial survival mechanism, allowing the cells to manage the damaged or misfolded proteins that accumulate due to the disruption of ribosome function. nih.govbiorxiv.org Studies have shown that increased levels of proteasome components are associated with the more chemoresistant anaplastic histology and a worse prognosis in Wilms tumor patients. nih.gov This indicates that maintaining protein homeostasis via the proteasome is a key strategy that cancer cells use to evade the cytotoxic effects of Actinomycin D. nih.govbiorxiv.org

Reversal of Resistance and Synergistic Interactions with Resistance Modulators

The understanding of resistance mechanisms has paved the way for strategies to overcome or reverse it, often through synergistic interactions with other compounds. A key approach involves targeting the efflux pumps responsible for reduced drug accumulation. The lipophilic antibiotic erythromycin, for example, has been shown to significantly reverse resistance to Actinomycin D in multidrug-resistant fibrosarcoma cells. nih.gov Erythromycin is believed to saturate the drug-binding sites on P-glycoprotein, thereby inhibiting its ability to pump Actinomycin D out of the cell and restoring intracellular drug levels. nih.gov

Another powerful strategy involves targeting the cellular pathways that resistant cells rely on for survival. As discussed, proteasome upregulation is a key resistance mechanism in some tumors. nih.govbiorxiv.org Consequently, combining Actinomycin D with a proteasome inhibitor, such as bortezomib, has been shown to be highly effective. nih.govbiorxiv.org Bortezomib sensitizes resistant Wilms tumor cells to Actinomycin D, inducing apoptosis and prolonging survival in xenograft models. nih.govbiorxiv.org This combination therapeutically exploits the cell's reliance on the proteasome by simultaneously blocking protein synthesis and protein degradation. nih.gov

Synergistic effects have also been observed with agents that modulate apoptosis. The BH3 mimetic ABT-737, which inhibits anti-apoptotic Bcl-2 proteins, shows strong synergy with Actinomycin D. tandfonline.com This is because Actinomycin D treatment downregulates the Mcl-1 protein, a key resistance factor for ABT-737. tandfonline.com The combination of the two drugs is more effective at inducing cell death in transformed cells than in their untransformed counterparts. tandfonline.com Furthermore, a combination of Actinomycin D and another DNA intercalator, echinomycin, has demonstrated synergistic antitumor effects against mismatch repair (MMR)-deficient cancer cells by cooperatively binding to and stabilizing T:T mismatch sites in DNA. nih.gov

A summary of synergistic interactions with Actinomycin D is provided in the table below.

Modulator Cell Line/Model Mechanism of Synergy Outcome Citation
Erythromycin Murine fibrosarcoma (MDR WEHI 164) Increased accumulation of Actinomycin D by inhibiting P-glycoprotein efflux pump Reversal of resistance nih.gov
Bortezomib Diffuse anaplastic Wilms tumor Inhibition of proteasome activity, disrupting protein homeostasis Sensitization to Actinomycin D, increased apoptosis nih.govbiorxiv.org
ABT-737 (BH3 mimetic) Pancreatic carcinoma (panc-1), MEFs Downregulation of Mcl-1 expression by Actinomycin D Enhanced, synergistic induction of apoptosis tandfonline.com

Advanced Research Methodologies and Applications of Actinomycin D

Analytical Methodologies for Compound Characterization and Quantification

The precise characterization and quantification of Actinomycin (B1170597) D2 are foundational to understanding its properties. This requires a combination of high-resolution, high-sensitivity analytical techniques capable of distinguishing it from a complex mixture of closely related analogs produced during fermentation.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is indispensable for the initial identification and structural confirmation of novel compounds like Actinomycin D2. This technique provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the unambiguous determination of a compound's elemental composition.

For actinomycin analogs, HRMS is used to confirm the molecular formula and identify subtle structural modifications, such as the incorporation of the oxazole (B20620) unit that distinguishes this compound. In positive electrospray ionization (ESI) mode, actinomycins can exhibit both singly charged [M+H]⁺ and doubly charged [M+2H]²⁺ ions. Analysis of the high-resolution data for these ions confirms the exact molecular weight, a critical first step in structural elucidation. For instance, the related Actinomycin D has a molecular formula of C₆₂H₈₆N₁₂O₁₆ and a corresponding molecular weight of 1255.42 Da. sigmaaldrich.com HRMS analysis of this compound would be used to confirm the mass shift associated with its unique structural features compared to other known actinomycins.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D NMR)

Following initial identification by HRMS, Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive, detailed atomic-level structure of this compound. A full suite of NMR experiments is required to assign the complex array of signals generated by the molecule's two pentapeptide lactone rings and its phenoxazone core.

¹H-NMR: Proton NMR reveals the number of different proton environments and their connectivity through spin-spin coupling, providing initial insights into the amino acid composition and conformation.

¹³C-NMR: Carbon-13 NMR complements the proton data by identifying the chemical environments of all carbon atoms, including the carbonyls of the peptide backbone and the carbons of the aromatic chromophore. For the related Actinomycin D, approximately 13 carbonyl signals and 10 α-amino acid carbon signals are typically observed. researchgate.net

2D NMR: Two-dimensional techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for assembling the full structure. They establish correlations between protons and carbons that are bonded to each other or are multiple bonds apart, allowing for the sequential assignment of the amino acid residues within the cyclic peptides and their linkage to the chromophore. NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is vital for determining the three-dimensional conformation of the molecule in solution. nih.govnih.gov

Chromatographic Separations (e.g., Supercritical Fluid Chromatography (SFC) for Analog Isolation)

The isolation of pure this compound from a fermentation broth containing a mixture of structurally similar analogs presents a significant challenge. Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for this purpose, offering advantages in both speed and environmental sustainability over traditional methods like HPLC. researchgate.netnih.gov

SFC uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase. mdpi.comchromatographyonline.com The low viscosity and high diffusivity of supercritical CO₂ allow for faster separations and higher efficiency without the high backpressures that can limit HPLC. chromatographyonline.com This technique has been successfully utilized for the purification of Actinomycin X2 from Actinomycin D, two analogs with only minor structural differences. researchgate.netnih.gov In one such study, a single-step SFC purification yielded purities of 97.3% for Actinomycin X2 and 97.8% for Actinomycin D, demonstrating the method's high resolving power. researchgate.netnih.gov This makes SFC an ideal platform for the preparative isolation of this compound, enabling the acquisition of sufficient pure material for comprehensive biological and structural studies.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Ultra-Sensitive Quantification

To study the behavior of this compound in biological systems, an analytical method with exceptional sensitivity and selectivity is required. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying trace amounts of compounds in complex matrices like plasma. nih.govnih.gov

The method couples the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. After chromatographic separation, the compound is ionized (typically via ESI) and a specific precursor ion is selected. This ion is then fragmented, and a specific product ion is monitored. This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from other matrix components. researchgate.net While specific assays for this compound are still in development, methods for the closely related Actinomycin D demonstrate the potential of the technique.

Below is a table summarizing the performance of published LC-MS/MS methods for Actinomycin D, illustrating the sensitivity that could be expected for an assay developed for this compound.

Matrix Lower Limit of Quantification (LLOQ) Sample Volume Reference
Human Plasma0.5 ng/mL30 µL nih.govnih.gov
Human Plasma0.25 ng/mL30 µL nih.gov

These methods show that quantification at the sub-nanogram-per-milliliter level is readily achievable, which is essential for detailed pharmacokinetic studies.

Circular Dichroism (CD) Spectroscopy for DNA Conformational Changes

Circular Dichroism (CD) spectroscopy is a key biophysical technique used to investigate the binding of actinomycins to their biological target, DNA, and the resulting conformational changes. mdpi.com CD measures the differential absorption of left- and right-circularly polarized light by chiral molecules. Since DNA is chiral, it has a characteristic CD spectrum that is sensitive to its conformation (e.g., B-form, A-form, Z-form). mdpi.com

When a small molecule like an actinomycin binds to DNA, it can perturb the DNA's structure, leading to distinct changes in the CD spectrum. Studies involving Actinomycin D show that its intercalation into DNA induces significant spectral changes. Typically, the binding is characterized by an increase in the intensity of the positive CD band around 275-280 nm and a red shift of this peak. nih.gov The appearance of an induced CD signal in the region where only the drug absorbs light (above 300 nm) is also a hallmark of binding. These spectral alterations provide direct evidence of the drug-DNA interaction and can be used to analyze its effect on DNA secondary structure. nih.govnih.gov This methodology is directly applicable to studying how the unique oxazole moiety of this compound influences its binding and conformational impact on various DNA sequences.

Biophysical Interaction Studies

Beyond initial binding detection, a deeper understanding of the interaction between this compound and DNA requires detailed biophysical studies to quantify the thermodynamics and kinetics of the binding event. These studies provide crucial data on binding affinity, specificity, and the forces driving the interaction.

Techniques such as Surface Plasmon Resonance (SPR) are employed to measure the real-time kinetics of the drug-DNA interaction. nih.gov In an SPR experiment, a DNA strand is immobilized on a sensor chip, and the drug is flowed over the surface. The binding and dissociation are monitored in real-time, allowing for the calculation of the association rate constant (kₐ) and the dissociation rate constant (kₑ). The ratio of these constants yields the equilibrium association constant (Kₐ), a direct measure of binding affinity.

Studies on Actinomycin D have used SPR to compare its binding affinity to different DNA sequences, including those with mismatches. nih.gov This approach can be used to determine if this compound has a different sequence preference or binding affinity compared to its well-studied congeners. The table below presents representative binding constant data for Actinomycin D with different DNA duplexes, illustrating the type of quantitative information derived from such biophysical studies.

DNA Duplex Binding Site(s) Association Constant (Kₐ₁) (M⁻¹) Reference
GC1One GpC site1.1 x 10⁵ nih.gov
GC2Two adjacent GpC sites2.6 x 10⁵ nih.gov
GG2G:G mismatch flanked by GpC1.4 x 10⁵ nih.gov
AT2Two non-overlapping GpC sites5.3 x 10⁵ nih.gov

These quantitative biophysical methods, alongside techniques like Isothermal Titration Calorimetry (ITC) which measures the heat changes upon binding, are essential for building a complete picture of the molecular recognition between this compound and its DNA target.

Cell-Based and in vitro Preclinical Assay Systems

Assessment of Central Nervous System Disposition in Preclinical Models (e.g., microdialysis, brain tissue measurements)

Despite being a potent cytotoxic agent, Actinomycin D has historically been thought to have poor penetration across the blood-brain barrier (BBB). nih.govnih.gov To rigorously evaluate its potential for treating central nervous system (CNS) tumors, advanced preclinical methodologies have been employed. nih.govnih.gov A key study established a cerebral microdialysis model in freely moving mice to investigate the CNS disposition of Actinomycin D by measuring its concentration in cerebral microdialysate, brain tissue homogenate, and plasma. nih.govnih.gov

For this purpose, a highly sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) assay was developed to quantify Actinomycin D in small samples (20 µL) with a lower limit of quantification of 0.05 ng/mL. nih.govresearchgate.net While Actinomycin D was not detectable in the intracerebral microdialysate, it reached significant concentrations in the brain tissue itself. nih.govresearchgate.net Two hours after intravenous administration, the total brain tissue concentration was 4.1 ± 0.7 ng/g, corresponding to a brain-to-plasma ratio of 0.18 ± 0.03. nih.govnih.gov This concentration is noteworthy as it exceeds the levels shown to be effective in in vitro experiments against sensitive brain tumor cell lines. nih.govresearchgate.net

Furthermore, the elimination of Actinomycin D from brain tissue was found to be considerably slower than from plasma. nih.govnih.gov The brain-to-plasma ratio increased over time, reaching approximately 0.53 after 22 hours. nih.govresearchgate.net These findings suggest that Actinomycin D does cross the BBB and achieves potentially effective concentrations within the brain tissue, warranting further investigation as a therapeutic agent for susceptible CNS malignancies like ependymoma. nih.govnih.gov Cerebral microdialysis, while challenging for hydrophobic compounds like Actinomycin D due to non-specific binding, remains a valuable technique for assessing the unbound, pharmacologically active drug fraction in the brain when combined with sensitive analytical methods. nih.govnih.gov

The data below from preclinical CNS disposition studies illustrates the concentration of Actinomycin D in plasma and brain tissue over time.

Table 2: Central Nervous System Disposition of Actinomycin D in Mice
Time Post-Injection Mean Plasma Concentration (ng/mL) Mean Brain Tissue Concentration (ng/g) Brain-to-Plasma Ratio Reference
2 hours 22.7 4.1 0.18 nih.govresearchgate.net
22 hours 2.2 1.1 0.53 researchgate.net

Molecular Biology Techniques

Actinomycin D is not only studied for its therapeutic effects but is also widely used as a tool in molecular biology to probe various cellular processes.

Gene Expression Profiling (Microarray, Digital Droplet PCR)

Actinomycin D's primary mechanism of inhibiting transcription makes it a subject of interest in gene expression studies. nih.gov Microarray analysis has been employed to characterize global changes in gene expression following treatment. For instance, in one study, microarrays were used to assess changes in the expression of Bcl-2 family genes in response to Actinomycin D. nih.gov The analysis revealed a dramatic decrease in Mcl-1 gene expression at both 6 and 12-hour time points, while other anti-apoptotic Bcl-2 genes showed little to no change. nih.gov This specific downregulation of Mcl-1 mRNA was subsequently confirmed by real-time PCR (RT-PCR). nih.gov

In a different context, Actinomycin D is used as a tool to improve the accuracy of microarray experiments themselves. It can be added during the reverse transcription step to selectively prevent the synthesis of second-strand cDNA, which can be a source of antisense artifacts in transcriptome profiling. nih.gov This method helps to generate cleaner genome-wide transcriptome profiles and allows for a more accurate assessment of antisense transcription. nih.gov

Quantitative RT-PCR (qRT-PCR), a technique related to Digital Droplet PCR (ddPCR) in its precise quantification of nucleic acids, has been used to validate the effects of Actinomycin D on specific gene transcripts. Studies have used qRT-PCR to confirm the downregulation of mRNA levels for genes like NR0B1, TP53, and RPS26 in Ewing sarcoma cells, cyclin genes in osteosarcoma cells, and key virulence and metabolic genes in MRSA after Actinomycin D treatment. researchgate.netmdpi.comnih.gov

Protein Expression Analysis (Western Blot, Protein Arrays, Immunohistochemistry)

The impact of Actinomycin D on the proteome is extensively studied using various protein analysis techniques. Western blotting is a common method to quantify changes in specific protein levels post-treatment. Studies have used Western blots to show that Actinomycin D:

Downregulates the stem cell transcription factor Sox2 in glioblastoma models. mdpi.com

Reduces levels of cell cycle markers such as PCNA, Cyclin D2, Cyclin E1, and Cyclin A2. nih.gov

Decreases the expression of the anti-apoptotic protein Mcl-1 in various cancer cell lines. nih.govtandfonline.com

Induces cleavage of caspase-3, a marker of apoptosis, in osteosarcoma cells. nih.gov

Affects signaling proteins like FAK and Raf. researchgate.net

Protein arrays offer a broader view of changes in protein expression or activity. A study on Wilms tumor utilized protein arrays to investigate how Actinomycin D disrupts protein homeostasis. nih.gov This high-throughput method, which can measure the relative levels of many proteins simultaneously, revealed that Actinomycin D treatment leads to the preferential translation of proteasome components. nih.govfishersci.comyoutube.com

Immunohistochemistry (IHC) is used to visualize the localization of proteins or the drug itself within tissues. IHC has been used to assess the downregulation of Sox2 in murine brain tissue following Actinomycin D treatment. mdpi.com In another study, immunofluorescence, a related technique, was used with antibodies against Actinomycin D to study its subcellular distribution in human melanoma tumor cells, revealing both cytoplasmic and nuclear localization. nih.gov

Ribosome Profiling for Translational Landscape Alterations

Ribosome profiling is a powerful, high-resolution technique that uses deep sequencing to map the precise locations of ribosomes on mRNA transcripts genome-wide. youtube.com This method provides a snapshot of the transcripts actively undergoing translation, offering quantitative insights into protein synthesis. nih.govyoutube.com

Actinomycin D as a Research Tool

Beyond its therapeutic applications, Actinomycin D is an invaluable tool in molecular and cellular biology, primarily due to its well-characterized ability to inhibit transcription. nih.govabcam.com It intercalates into DNA, primarily at GpC sequences, and blocks the elongation of the RNA chain by RNA polymerase. cellsignal.comnih.gov

This property is widely exploited in research:

Studying mRNA Stability: By halting transcription, researchers can measure the decay rate of specific mRNA transcripts, allowing them to determine mRNA half-lives.

"Freezing" Transcription: In sensitive, high-throughput techniques like single-cell gene expression profiling, Actinomycin D is sometimes used during sample preparation to repress transcription, preventing changes in the transcriptional profile that might occur during cell handling. 10xgenomics.com

Investigating Ribosome Biogenesis: At low concentrations, Actinomycin D selectively inhibits RNA polymerase I, which is responsible for transcribing ribosomal RNA (rRNA). nih.govresearchgate.net This makes it an excellent tool for studying the consequences of disrupted ribosome biogenesis, a process known as ribosomal stress, and its connection to cell cycle checkpoints and signaling pathways like the p53 pathway. nih.govresearchgate.net

Elucidating Gene Regulation: It is used in combination with other agents to uncover regulatory mechanisms. For example, its use with nutlin-3a (B1683890) led to the identification of new p53-target genes involved in innate immunity. mdpi.com It has also been instrumental in discovering novel mechanisms of gene regulation, such as its ability to bind to G-quadruplex structures in oncogene promoters like c-Myc, thereby repressing their expression. acs.orgresearchgate.net

Selective Inhibitor for RNA Synthesis Studies

Actinomycin compounds are powerful tools in molecular biology due to their ability to inhibit transcription. The primary mechanism of action involves the intercalation of the compound's phenoxazone ring into double-stranded DNA, specifically at guanine-cytosine (G-C) base pairs. nih.gov This binding physically obstructs the movement of RNA polymerase along the DNA template, thereby preventing the synthesis of RNA. medchemexpress.com

This inhibitory action is not uniform across all types of RNA. Research has shown that at low concentrations, Actinomycin D selectively inhibits the synthesis of ribosomal RNA (rRNA), which is transcribed by RNA polymerase I. researchgate.net Higher concentrations are required to inhibit the synthesis of messenger RNA (mRNA) and transfer RNA (tRNA), which are transcribed by RNA polymerase II and III, respectively. This dose-dependent selectivity allows researchers to dissect the roles of different RNA species and transcription processes within the cell.

Specifically, this compound has been utilized as a transcriptional inhibitor in plant biology studies. In research on Arabidopsis thaliana, this compound (referred to as ActD2) was used to pretreat plants to block transcription. nih.govresearchgate.net This allowed investigators to study the post-transcriptional regulation and stability of specific proteins, such as the transcription factor WRINKLED1 (WRI1), by isolating protein degradation from the synthesis of new mRNA. nih.govresearchgate.net

Key Research Findings on Transcription Inhibition

FindingCompoundSignificance in Research
DNA Intercalation Actinomycin DBinds to G-C rich regions of DNA, blocking RNA polymerase progression. nih.gov
Selective Inhibition Actinomycin DLow concentrations preferentially inhibit rRNA synthesis over mRNA and tRNA synthesis. researchgate.net
Transcriptional Blockade This compoundUsed to halt transcription to study the half-life and degradation pathways of existing proteins. nih.govresearchgate.net

DNA Labeling and Staining Agent (e.g., 7-Aminoactinomycin D)

A key derivative, 7-Aminoactinomycin D (7-AAD), has been developed as a fluorescent probe for DNA. 7-AAD is a vital tool in flow cytometry and fluorescence microscopy. Like its parent compound, it intercalates into double-stranded DNA with a high affinity for G-C rich regions.

Crucially, 7-AAD is a membrane-impermeant dye, meaning it cannot cross the intact plasma membrane of living cells. However, in cells that are in the late stages of apoptosis or are necrotic, the cell membrane becomes compromised and permeable. This allows 7-AAD to enter the cell, bind to its DNA, and emit a strong red fluorescence when excited by a laser (commonly a 488 nm laser). This property enables researchers to reliably distinguish between live and dead cell populations in a sample.

Because of its distinct spectral properties, 7-AAD can be used in multicolor experiments alongside other fluorescent markers, such as antibodies conjugated to phycoerythrin (PE) or fluorescein (B123965) isothiocyanate (FITC), with minimal spectral overlap.

Properties of 7-Aminoactinomycin D (7-AAD) for DNA Staining

PropertyValue/Description
Mechanism Intercalates into dsDNA of membrane-compromised cells.
Specificity High affinity for G-C rich regions of DNA.
Application Flow cytometry, Fluorescence Microscopy.
Primary Use Live/dead cell discrimination.
Excitation Max ~546 nm
Emission Max ~647 nm
Common Laser 488 nm, 532 nm, 561 nm

Selection Agent in Cell Culture

The potent cytotoxic nature of Actinomycin D, stemming from its ability to halt transcription and induce cell death, allows it to be used as a selection agent in cell culture. mpbio.com This application is particularly useful in genetic engineering and for establishing stable cell lines.

In a typical selection scenario, a plasmid containing a gene of interest is co-transfected into a population of cells along with a gene that confers resistance to a specific drug. While Actinomycin D itself is not commonly used with a corresponding resistance gene, its powerful and broad cytotoxic effects can be harnessed in other ways. For instance, it can be used to eliminate contaminating cells, such as fibroblasts in primary cultures, which may be more sensitive to its effects than the desired cell type. More broadly, its well-characterized ability to inhibit cell proliferation makes it a foundational tool for screening and selecting for cells that have acquired resistance to certain cytotoxic stimuli or that have been engineered to overcome specific cell death pathways. mpbio.com

Utility in Chromosome Banding Techniques

The specific binding of actinomycin compounds to the G-C rich regions of DNA is a property that has been exploited in cytogenetics for chromosome banding. Chromosome banding techniques are essential for identifying individual chromosomes, detecting chromosomal abnormalities, and creating karyotypes.

When applied to chromosome preparations, Actinomycin D or its fluorescent analogue 7-AAD can induce distinct banding patterns. These agents preferentially bind to G-C rich areas, and this differential binding can be visualized, often in conjunction with other dyes. For example, treatment with Actinomycin D has been shown to produce high-resolution banding patterns in the chromosomes of some species. The resulting bands help to highlight the underlying structural organization of the chromosome, revealing regions of euchromatin and heterochromatin. 7-AAD is also used in chromosome banding studies due to its ability to yield a distinct banding pattern in polytene chromosomes and chromatin. rsc.org

Modulator in Studies of Programmed Cell Death

Actinomycin D is a well-established and potent inducer of programmed cell death, or apoptosis. nih.govnih.gov This capability makes it an invaluable tool for studying the molecular pathways that govern this fundamental cellular process. By inhibiting the transcription of short-lived anti-apoptotic proteins, such as Mcl-1, Actinomycin D can tip the cellular balance towards death, triggering the apoptotic cascade. nih.gov

Research has demonstrated that Actinomycin D can induce apoptosis through several mechanisms:

Transcriptional Arrest: By blocking the synthesis of new mRNA, it prevents the production of labile survival proteins, leading to the activation of the intrinsic apoptotic pathway. researchgate.net

p53 Stabilization: In some cell types, low concentrations of Actinomycin D can lead to the accumulation and activation of the p53 tumor suppressor protein, a key regulator of apoptosis.

Extrinsic Pathway Activation: Studies have shown that Actinomycin D can enhance the killing of cancer cells by other agents by increasing the expression of components of the extrinsic (death receptor) pathway of apoptosis. nih.gov

Furthermore, the derivative 7-AAD is frequently used to quantify and characterize apoptosis. When used with Annexin V (a marker for early apoptosis), 7-AAD allows researchers to distinguish between different stages of cell death:

Viable cells: Annexin V negative / 7-AAD negative

Early apoptotic cells: Annexin V positive / 7-AAD negative

Late apoptotic/necrotic cells: Annexin V positive / 7-AAD positive cymitquimica.com

Application in Plant Biology Research (e.g., RNA Synthesis Inhibition, Growth Modulation)

Actinomycin compounds serve as critical research tools in plant biology for investigating gene function and developmental processes. By inhibiting RNA synthesis, they allow scientists to study the importance of continuous gene transcription for various physiological events.

A study on the pollen tube development of Pinus bungeana showed that while pollen grains could germinate in the presence of Actinomycin D, the subsequent elongation of the tube was inhibited. This indicated that the RNA required for the initial stages of germination was already present in the mature pollen grain, but that sustained growth and development depended on new RNA synthesis.

More specifically, This compound has been used as a transcriptional inhibitor in studies of Arabidopsis thaliana. nih.govresearchgate.net In this context, this compound was used to block the production of new mRNA, which enabled researchers to measure the degradation rate of the WRI1 protein and demonstrate that its stability is regulated by the 26S proteasome pathway. nih.govresearchgate.net Other research in Arabidopsis has shown that Actinomycin D inhibits primary root growth by reducing meristematic activity and disrupting the maintenance of the stem cell niche. These studies highlight how inhibiting transcription with actinomycins can elucidate the roles of gene expression in plant growth, development, and protein regulation.

Future Research Directions for Actinomycin D

Deeper Elucidation of Complex Molecular Interactions

While the fundamental interaction of Actinomycin (B1170597) D with DNA is understood, future research aims to unravel more complex molecular nuances. The classic model involves the intercalation of its planar phenoxazone ring into DNA, primarily at guanine-cytosine (GC)-rich sequences, and the binding of its two cyclic pentapeptide side chains to the minor groove. nih.govmdpi.com This interaction blocks the progression of RNA polymerase, thereby inhibiting transcription. wikipedia.orgcellsignal.com

However, recent studies suggest more intricate binding dynamics. Research has shown that Actinomycin D can interact with various DNA conformations, including single-stranded DNA and hairpin forms. jlu.edu.cn A novel mechanism has been identified where Actinomycin D binds to G-quadruplex structures in oncogene promoters, such as c-Myc, repressing gene expression. jlu.edu.cnbioaustralis.com Spectroscopic studies indicate that this interaction occurs via surface end-stacking, which induces a conformational change in the G-quadruplex. bioaustralis.com

Further investigations using advanced techniques like single-molecule stretching experiments and atomic force microscopy (AFM) are revealing detailed mechanical insights. nih.gov These studies have shown that the flexibility of DNA-Actinomycin D complexes changes non-monotonically with drug concentration, and the DNA contour length increases as the drug binds. nih.gov Future work will focus on fully characterizing these interactions to understand how they contribute to the drug's biological activity and to potentially exploit these mechanisms for more targeted therapies. A deeper knowledge of the intermolecular forces, such as the stacking and van der Waals interactions between the drug and DNA mismatch sites, could open new avenues for drug discovery. nih.gov

Advancements in Biosynthetic Pathway Engineering for Analog Production

The production of Actinomycin D and its analogs relies on the biosynthetic machinery of Streptomyces species. mdpi.commedchemexpress.com The biosynthetic gene cluster (BGC) responsible for Actinomycin D production has been identified in several strains, including S. chrysomallus and the marine-derived S. costaricanus. nih.govmdpi.com These clusters contain genes for the synthesis of the 4-methyl-3-hydroxyanthranilic acid (4-MHA) chromophore precursor from tryptophan, and the non-ribosomal peptide synthetases (NRPSs) that assemble the pentapeptide chains. nih.govwikipedia.org

A key area of future research is the engineering of these biosynthetic pathways to produce novel actinomycin analogs with improved therapeutic properties, such as reduced toxicity and enhanced bioactivity. mdpi.com This involves techniques like precursor-directed biosynthesis and combinatorial biosynthesis. mdpi.com For instance, the actinomycin BGC in S. chrysomallus is unique in that it contains duplicated genes in an inverted orientation, a feature not seen in other producers like S. antibioticus, presenting a unique target for engineering. mdpi.com

Metabolic engineering and synthetic biology approaches are being explored to increase the production yields of actinomycins, which are often low in natural fermentation processes. creative-biolabs.com By understanding and modifying the regulatory genes within the BGC, such as acnW, acnR, acnU4, and acnO identified in S. costaricanus, it may be possible to enhance titers. mdpi.com The elucidation of the elusive mechanism of how the two 4-MHA-pentapeptide monomers dimerize to form the final structure is another critical goal that could unlock new engineering possibilities. mdpi.com

Rational Design of Novel Actinomycin Derivatives with Enhanced Specificity

The high toxicity of Actinomycin D limits its broader clinical use. nih.gov A major focus of future research is the rational design and synthesis of novel derivatives with greater tumor specificity and a better safety profile. nih.govresearchgate.net Modifications have been explored on both the phenoxazone chromophore and the cyclic pentapeptide lactone rings. nih.gov

Key strategies include:

Modifying the Peptide Rings: Replacing amino acids in the pentapeptide chains can alter the molecule's biological activity. nih.gov For example, substituting N-methylvaline with N-methylleucine resulted in an analog with comparable in vitro antitumor activity at much lower concentrations. nih.gov Another approach involves replacing D-Valine with D-Threonine to introduce a functional side chain for attaching carrier molecules like antibodies, paving the way for targeted drug delivery systems such as antibody-drug conjugates (ADCs). nih.govcreative-biolabs.com

Altering the Chromophore: Introducing substituents at various positions on the phenoxazone ring can modulate activity. nih.gov Synthesizing derivatives with substitutions at the 7-position, such as 7-nitro- or 7-amino-actinomycin D, has yielded compounds with comparable antitumor activity to the parent drug but with different inhibitory profiles in bacterial systems. nih.gov

Computational and Fragment-Based Design: Modern drug design strategies, including fragment-based drug design (FBDD) and computational modeling, are being employed to create novel agents. chemspider.com These methods can help identify key structural elements responsible for biological activity and guide the synthesis of more effective and less toxic chemotherapeutics. nih.gov

These efforts aim to separate the structural components responsible for toxicity from those required for anticancer activity, leading to the development of superior, next-generation actinomycin-based drugs. nih.gov

Development of Innovative Strategies to Circumvent Resistance

Drug resistance is a significant challenge in cancer therapy. freethesaurus.comsigmaaldrich.com While Actinomycin D can be effective, tumors can develop resistance, limiting its long-term efficacy. Future research is focused on understanding the mechanisms of resistance and developing strategies to overcome them.

One primary mechanism of drug resistance in bacteria and cancer cells is the active efflux of the drug by membrane pumps, preventing it from reaching its intracellular target. Another is the modification of the drug target or the activation of alternative biochemical pathways.

Innovative strategies to combat resistance include:

Combination Therapies: Using Actinomycin D in conjunction with other agents can create synergistic effects. For example, combining it with drugs that inhibit efflux pumps could restore its efficacy in resistant cells.

Targeting Resistance Pathways: Research into how Actinomycin D affects cellular processes can reveal vulnerabilities. For instance, Actinomycin D has been shown to interfere with host cell thymidine (B127349) kinase expression, inducing high-level resistance to certain antiviral thymidine analogs in HIV-1 replication studies. cellsignal.com Understanding such interactions could inform the design of more robust therapeutic regimens.

Targeted Protein Degradation: Emerging technologies like Proteolysis-targeting chimeras (PROTACs) offer a way to eliminate specific proteins that contribute to drug resistance, a strategy that could potentially be combined with Actinomycin D treatment. freethesaurus.com

By elucidating the complex interplay between the drug, cancer cells, and resistance mechanisms, researchers aim to develop more durable and effective treatment protocols.

Exploration of New Preclinical Therapeutic Combinations and Repurposing Opportunities

A promising avenue for future research is the exploration of novel therapeutic combinations and the repurposing of Actinomycin D for new indications. Combining drugs can enhance efficacy, reduce side effects by allowing for lower doses, and overcome resistance. researchgate.net

Several preclinical studies have demonstrated the potential of combination therapies:

Synergy with BH3-Mimetics: Actinomycin D has been shown to decrease the expression of the anti-apoptotic protein Mcl-1. This makes it a synergistic partner for BH3-mimetic drugs like ABT-737, which are resisted by high Mcl-1 levels. This combination has shown near-complete loss of viability in small cell lung cancer (SCLC) cell lines. wikipedia.org

Combination with Immunotoxins: Actinomycin D acts synergistically with the mesothelin-targeted immunotoxin RG7787. It enhances the killing of various cancer cell lines by activating the extrinsic pathway of apoptosis, leading to significant tumor regression in mouse models of pancreatic and stomach cancer.

Combined with other DNA Intercalators: A study combining Actinomycin D with another DNA intercalator, echinomycin, found that the pair preferentially stabilized and bound to DNA with thymine-related mismatches. This dual-drug approach showed a significant synergistic anti-tumor effect in a mouse model of colorectal cancer. researchgate.net

Repurposing for Glioblastoma (GBM): Recent preclinical models have identified Actinomycin D as a potent agent against glioblastoma stem-like cells (GSCs). It was found to downregulate the stem cell transcription factor Sox2, leading to increased survival in models of recurrent GBM, suggesting its potential as a repurposed therapy for this challenging cancer. nih.gov

These findings highlight the importance of continued preclinical screening to identify new, effective drug combinations and to find new uses for established drugs like Actinomycin D. nih.gov

Investigation into Broader Biological Activities Beyond Antineoplastic Effects (e.g., Antifungal Mechanisms)

While Actinomycin D is primarily known for its anticancer properties, it was originally discovered as an antibiotic produced by Streptomyces bacteria. medchemexpress.com Its potent activity against both Gram-positive and Gram-negative bacteria is well-documented. Future research is increasingly focused on exploring its broader biological activities, particularly its antifungal and antiviral potential.

Antifungal Activity: Several studies have highlighted the potent antifungal properties of actinomycins. Novel actinomycin derivatives, such as RSP 01 and RSP 02 isolated from Streptomyces sp. RAB12, have demonstrated significantly higher potency against Candida albicans than the standard Actinomycin D. The proposed mechanism is similar to its anticancer effect—intercalation into fungal DNA to inhibit replication and transcription. The design and synthesis of new chalcone (B49325) derivatives have also been pursued as a strategy to develop novel antifungal agents.

Antibacterial Mechanisms: Beyond simple inhibition, detailed studies are revealing the molecular impact of Actinomycin D on bacteria. In Methicillin-resistant Staphylococcus aureus (MRSA), the drug has been shown to damage the cell wall, leading to the leakage of cellular contents. mdpi.com Multi-omics analysis revealed that it significantly alters metabolic pathways related to glycine, serine, and threonine metabolism.

Antiviral Research: Actinomycin D has been used in virology research as an inhibitor of transcription. It has been shown to block a critical step in HIV-1 reverse transcription, making it an interesting candidate for potential therapeutic investigation. cellsignal.com

Exploring these non-cancer applications could lead to the development of new treatments for infectious diseases, leveraging the potent biological activity of the actinomycin scaffold.

Q & A

Q. What experimental methodologies are most reliable for studying Actinomycin D2’s DNA-binding mechanisms in vitro?

this compound’s DNA-binding properties are typically analyzed using fluorescence-based intercalation assays, circular dichroism (CD) spectroscopy, and electrophoretic mobility shift assays (EMSAs). For example, CD spectroscopy can detect conformational changes in DNA helicity upon this compound binding, while EMSAs quantify binding affinity under varying ionic conditions . Researchers should standardize buffer conditions (e.g., pH, ion concentration) to minimize artifacts, as these factors significantly influence binding kinetics.

Q. How do researchers control for off-target effects when assessing this compound’s inhibition of RNA polymerase II?

To isolate RNA polymerase II inhibition, combine this compound with α-amanitin (a specific RNA polymerase II inhibitor) in parallel experiments. Use dose-response curves to differentiate between this compound’s primary effects (e.g., transcription blockage) and secondary cytotoxicity. Include controls with actinomycin D (a well-characterized analog) to validate specificity .

Q. What cell lines or model organisms are most appropriate for preliminary cytotoxicity studies of this compound?

HeLa cells and murine models (e.g., xenograft tumors) are widely used due to their well-documented sensitivity to actinomycin derivatives. However, researchers must account for cell line-specific variations in drug uptake (e.g., ABC transporter expression) by conducting comparative studies with primary cell cultures .

Advanced Research Questions

Q. How can contradictory data on this compound’s cytotoxicity across studies be systematically resolved?

Contradictions often arise from differences in experimental design, such as incubation time (short-term vs. chronic exposure) or culture media composition. Apply meta-analysis frameworks like PRISMA to aggregate data from peer-reviewed studies, stratifying results by variables such as:

  • Dose ranges : IC50 values may vary by orders of magnitude depending on cell type.
  • Assay type : MTT assays vs. clonogenic survival assays yield different viability metrics.
  • Combination therapies : Synergistic effects with other chemotherapeutics (e.g., doxorubicin) complicate direct comparisons .

Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects on apoptosis?

Use nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC50 values. Pair this with ANOVA or mixed-effects models to account for inter-experimental variability. For time-lapse apoptosis data (e.g., caspase-3 activation), apply survival analysis techniques like Kaplan-Meier estimators .

Q. How can researchers optimize this compound’s delivery to overcome multidrug resistance (MDR) in solid tumors?

Advanced strategies include:

  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve tumor penetration and reduce efflux via MDR transporters.
  • Transcriptomic profiling : Identify resistance markers (e.g., MDR1/P-gp overexpression) using RNA-seq in resistant vs. sensitive cell lines.
  • Dual-targeting therapies : Co-administer MDR inhibitors (e.g., verapamil) to enhance this compound retention .

Q. What systematic review frameworks are suitable for synthesizing this compound’s preclinical efficacy data?

Adhere to PICO (Population, Intervention, Comparison, Outcome) criteria to structure literature searches across databases like PubMed, Web of Science, and Embase. For example:

  • Population : In vivo models of osteosarcoma.
  • Intervention : this compound monotherapy.
  • Comparison : Actinomycin D or standard chemotherapy.
  • Outcome : Tumor volume reduction, survival rates. Use tools like ROBVIS to assess risk of bias in included studies .

Methodological Guidance

Q. How should researchers design experiments to distinguish between this compound’s transcriptional and non-transcriptional effects?

  • Transcriptional inhibition : Measure RNA synthesis rates via ³H-uridine incorporation assays.
  • Non-transcriptional effects : Evaluate mitochondrial membrane potential (ΔΨm) using JC-1 staining to assess apoptosis-independent cytotoxicity. Include cycloheximide (a translation inhibitor) to decouple transcription/translation effects .

Q. What protocols ensure reproducibility in this compound’s in vivo pharmacokinetic studies?

  • Standardize animal models by age, weight, and genetic background.
  • Use LC-MS/MS for plasma concentration measurements, validated against certified reference materials.
  • Report pharmacokinetic parameters (e.g., AUC, Cmax, t1/2) with 95% confidence intervals .

Data Presentation and Reporting

Q. How should conflicting results from this compound’s genomic stability assays be presented?

Use heatmaps to visualize differential gene expression (RNA-seq) alongside comet assay data (DNA damage). Annotate discrepancies with potential explanations (e.g., cell cycle phase at treatment onset). Provide raw data in supplemental appendices for independent validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.